molecular formula C9H10ClN3S B13314120 1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13314120
M. Wt: 227.71 g/mol
InChI Key: NSBGWCDVBWFHJO-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 5-chlorothiophene-3-carbaldehyde with 4-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine: Similar structure but with different substitution positions on the pyrazole ring.

    3-(5-chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: Another related compound with variations in the substitution pattern.

Uniqueness

1-[(5-Chlorothiophen-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both the chlorothiophene and methyl groups on the pyrazole ring provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c1-6-3-13(12-9(6)11)4-7-2-8(10)14-5-7/h2-3,5H,4H2,1H3,(H2,11,12)

InChI Key

NSBGWCDVBWFHJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2=CSC(=C2)Cl

Origin of Product

United States

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